[2-(Benzylthio)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl]acetic acid
Overview
Description
[2-(Benzylthio)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl]acetic acid is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a benzylthio group, a methyl group, and an acetic acid moiety attached to a dihydropyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Benzylthio)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl]acetic acid typically involves multi-step organic reactions. One common synthetic route includes the condensation of benzylthiol with a suitable pyrimidine precursor under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process may include purification steps such as recrystallization or chromatography to isolate the pure compound from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
[2-(Benzylthio)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl]acetic acid undergoes various chemical reactions, including:
Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the dihydropyrimidine ring can be reduced to form corresponding alcohols.
Substitution: The benzylthio group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
[2-(Benzylthio)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl]acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of [2-(Benzylthio)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl]acetic acid involves its interaction with specific molecular targets and pathways. The benzylthio group can interact with enzymes or receptors, leading to modulation of their activity. The compound may also interfere with cellular processes such as DNA replication or protein synthesis, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
[2-(Benzylthio)-1H-benzo[d]imidazol-1-yl]acetic acid: Shares the benzylthio and acetic acid moieties but differs in the core structure.
[2-(Benzylthio)acetic acid]: Lacks the pyrimidine ring, making it structurally simpler.
Uniqueness
[2-(Benzylthio)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl]acetic acid is unique due to its combination of a benzylthio group, a dihydropyrimidine ring, and an acetic acid moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-(2-benzylsulfanyl-4-methyl-6-oxo-1H-pyrimidin-5-yl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3S/c1-9-11(7-12(17)18)13(19)16-14(15-9)20-8-10-5-3-2-4-6-10/h2-6H,7-8H2,1H3,(H,17,18)(H,15,16,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWKRHLBOPVIKHJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=N1)SCC2=CC=CC=C2)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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